molecular formula C16H17N5O3S B10911476 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B10911476
M. Wt: 359.4 g/mol
InChI Key: LTYBBYHAWZOOHE-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound featuring a unique structure that combines a hexahydrocyclooctathiophene ring with a nitro-substituted pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Hexahydrocyclooctathiophene Ring: This step involves the cyclization of a suitable precursor, often through a series of condensation and reduction reactions. Common reagents include sulfur sources and reducing agents like lithium aluminum hydride.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the main structure through acylation reactions, often using acetic anhydride or similar reagents.

    Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Reducing agents like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Cyanide salts, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The presence of the nitro group suggests potential antimicrobial or anticancer properties.

Medicine

Medicinally, this compound could be explored for its pharmacological properties. The combination of the thiophene and pyrazole rings is of particular interest in the design of enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics for applications in electronics or photonics.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of both the cyano and nitro groups in N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide makes it unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C16H17N5O3S/c17-7-13-12-5-3-1-2-4-6-14(12)25-16(13)19-15(22)10-20-9-11(8-18-20)21(23)24/h8-9H,1-6,10H2,(H,19,22)

InChI Key

LTYBBYHAWZOOHE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])C#N

Origin of Product

United States

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